molecular formula C8H9BrFNO B8804220 2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol

2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol

Cat. No.: B8804220
M. Wt: 234.07 g/mol
InChI Key: TZQQJKRAHYRQHO-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H9BrFNO and its molecular weight is 234.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-(3-bromo-5-fluoropyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H9BrFNO/c1-8(2,12)7-5(9)3-11-4-6(7)10/h3-4,12H,1-2H3

InChI Key

TZQQJKRAHYRQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=NC=C1F)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a round bottom flask is added 3-bromo-5-fluoropyridine (475 mg, 2.7 mmol) in 4 ml of dry THF at −78° C., followed by the addition of lithium diisopropylamine (1.6 ml, 3.2 mmol). The reaction mixture is stirred at −78° C. for 1 hour, followed by the addition of acetone (0.6 ml). The reaction mixture is warmed up and stirred at room temperature for 30 minutes. The reaction mixture is diluted with EtOAc, washed with water, brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude product. Purification by the flash column chromatography affords 190 mg of 2-(3-bromo-5-fluoro-pyridin-4-yl)-propan-2-ol.
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475 mg
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4 mL
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1.6 mL
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0.6 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

n-BuLi 1.6M in hexanes (11.25 ml, 18.00 mmol) was added dropwise to a solution of diisopropylamine (2.78 ml, 19.50 mmol) in THF (50.0 ml) at −78° C. under N2. The resulting mixture was warmed up to −40° C. and stirred for 10 min and recooled to −78° C. 3-bromo-5-fluoropyridine (2.64 g, 15 mmol) in 5 mL THF was added dropwise at this temperature. After 30 min, acetone (3.30 ml, 45.0 mmol) was added dropwise and the resulting mixture was stirred for 30 min at −78° C., and then for another 30 min at 0° C. The mixture was quenched with saturated NH4Cl and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The residue was purified via Biotage (0-30% AcOEt/heptane, SNAP50) giving 10a (1.691 g, 48%) as a yellow oil. LC-MS (M+1) 235.9, t=1.18 min.
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hexanes
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11.25 mL
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2.78 mL
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reactant
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50 mL
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solvent
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2.64 g
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reactant
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5 mL
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solvent
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3.3 mL
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Yield
48%

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